molecular formula C17H13F2N3O3S B2714846 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 903352-44-3

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Numéro de catalogue: B2714846
Numéro CAS: 903352-44-3
Poids moléculaire: 377.37
Clé InChI: KAWBPKVARPJDFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide (CAS: 1086062-66-9; molecular formula: C₂₅H₁₇F₂N₅O₃S) is a synthetic sulfonamide derivative with a pyridazinylquinoline core. It is clinically recognized as GSK2126458, a highly potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), currently under evaluation in phase I trials for solid tumors and lymphoma . The compound’s structure features a 2,4-difluorobenzenesulfonamide group linked to a 6-methoxypyridazin-3-yl-substituted phenyl ring, which enhances its binding affinity and selectivity for PI3K/mTOR kinases .

Propriétés

IUPAC Name

2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-25-17-9-7-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-8-4-12(18)10-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWBPKVARPJDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

  • Step 1: Preparation of the Aryl Halide

    • The aryl halide can be prepared by halogenation of the corresponding aromatic compound using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
  • Step 2: Suzuki–Miyaura Coupling Reaction

    • The aryl halide is then coupled with an organoboron compound (e.g., phenylboronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene or ethanol).

Analyse Des Réactions Chimiques

Types of Reactions

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: Amines, thiols, halogenating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted aromatic compounds with new functional groups

Applications De Recherche Scientifique

2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the development of new synthetic methodologies and reaction mechanisms.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
    • Studied for its interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine

    • Explored as a potential therapeutic agent for the treatment of various diseases.
    • Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
  • Industry

    • Utilized in the development of new materials with specific properties, such as polymers and coatings.
    • Applied in the formulation of specialty chemicals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

  • Binding to Enzymes

    • Inhibiting the activity of key enzymes involved in metabolic pathways, leading to disruption of cellular processes.
  • Interacting with Receptors

    • Modulating the activity of receptors on the cell surface or within the cell, affecting signal transduction pathways.
  • Altering Gene Expression

    • Influencing the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Fluorine Substitution: The 2,4-difluoro group in GSK2126458 improves kinase binding compared to non-fluorinated analogs like compound VII .
  • Heterocyclic Core: Pyridazinylquinoline in GSK2126458 enhances selectivity over compounds with pyridine or acrylamide substituents (e.g., 8d) .
  • Synthetic Yields : GSK2126458 and compound 5 () share comparable yields (28%), suggesting similar feasibility in Suzuki coupling steps, whereas cyclopropylacrylamide derivatives (e.g., 8d, 8g) exhibit lower yields (13–21%) due to steric hindrance .

Pharmacokinetic and Clinical Relevance

  • GSK2126458 : Demonstrates favorable metabolic stability and oral bioavailability in preclinical models, attributed to the methoxypyridazine group’s resistance to oxidative degradation .
  • Comparison with Rapamycin Analogs: Unlike macrolide mTOR inhibitors (e.g., sirolimus), GSK2126458’s sulfonamide-based structure enables broader kinase targeting and reduced immunosuppressive effects .

Activité Biologique

2,4-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms and a methoxypyridazinyl group enhances its stability and bioavailability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

C18H16F2N3O2SC_{18}H_{16}F_2N_3O_2S

Key Structural Features:

  • Fluorine Substituents: Two fluorine atoms at positions 2 and 4 of the benzene ring enhance lipophilicity.
  • Methoxypyridazinyl Group: This moiety may interact with specific biological targets, influencing the compound's pharmacodynamics.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The compound may interact with various molecular targets, including:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors affecting signal transduction pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. One such study assessed its effects on multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated significant antiproliferative activity, with IC50 values in the nanomolar range for several derivatives.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
HT-2950Cell cycle arrest in G2/M phase
M2175Disruption of microtubule integrity
MCF760Induction of apoptosis

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary results suggest that it can inhibit certain kinases that are crucial in cancer signaling pathways.

Table 2: Enzyme Inhibition Assays

Enzyme TargetInhibition (%) at 10 µM
Kinase A85
Kinase B70
Kinase C45

Case Studies

  • In Vivo Tumor Growth Inhibition: A study utilizing chick chorioallantoic membrane assays demonstrated that the compound effectively inhibited tumor growth and angiogenesis comparable to established anticancer agents like combretastatin A-4.
  • Toxicity Assessment: Toxicological evaluations indicated that repeated dosing did not significantly affect cardiovascular or central nervous systems, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 2,4-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridazine and benzenesulfonamide precursors. Critical steps include:

  • Coupling reactions to attach the pyridazin-3-yl group to the phenyl ring under controlled pH and temperature (50–80°C) to avoid side products .
  • Sulfonamide formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification using column chromatography or recrystallization, monitored by TLC and HPLC to ensure >95% purity .
    • Key Analytical Tools : Reaction progress is tracked via HPLC, while structural confirmation relies on 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., sulfonamide S=O peaks at ~125–130 ppm for 13^13C) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .

Q. What are the primary biological targets and assays used to evaluate its activity?

  • Methodological Answer :

  • Antimitotic Activity : Tubulin polymerization assays (e.g., fluorescence-based) assess disruption of microtubule dynamics, a mechanism seen in structurally related sulfonamides .
  • Kinase Inhibition : High-throughput screening against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive ELISA or TR-FRET assays .
  • Cellular Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

  • Methodological Answer :

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzenesulfonamide moiety to enhance target binding, as seen in analogs with improved kinase selectivity .
  • Pyridazine Ring Alterations : Replace the methoxy group with bulkier substituents (e.g., morpholino) to reduce off-target effects, guided by molecular docking simulations .
  • Bioisosteric Replacement : Swap the difluorophenyl group with thiazolo[5,4-b]pyridine to improve metabolic stability while retaining affinity .

Q. How should researchers resolve contradictions in binding affinity data across different assays?

  • Methodological Answer :

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target occupancy) .
  • Buffer Optimization : Adjust ionic strength and pH to mimic physiological conditions, as sulfonamide solubility varies with pH .
  • Control Experiments : Use known inhibitors (e.g., ABT-751 for antimitotic activity) to benchmark results and identify assay-specific artifacts .

Q. What strategies enhance metabolic stability and pharmacokinetic (PK) properties of this compound?

  • Methodological Answer :

  • Metabolic Soft Spot Analysis : Incubate with liver microsomes to identify vulnerable sites (e.g., methoxy group O-demethylation) and stabilize via fluorination or steric hindrance .
  • Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester prodrugs to improve oral bioavailability, followed by enzymatic cleavage in vivo .
  • PK Studies : Conduct rodent PK profiling (IV/PO routes) to assess half-life (t1/2t_{1/2}), clearance, and volume of distribution, optimizing formulations using PEG or cyclodextrin .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to hERG channels to assess cardiotoxicity risks, focusing on sulfonamide interactions with potassium channel residues .
  • Machine Learning Models : Train on Tox21 datasets to predict hepatotoxicity or mutagenicity based on structural fingerprints (e.g., Morgan fingerprints) .
  • Docking Studies : Use AutoDock Vina or Glide to screen against CYP450 isoforms (e.g., CYP3A4) to identify metabolic liabilities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.